Dromostanolone tetrahydropyranyl ether
Description
Properties
CAS No. |
983-56-2 |
|---|---|
Molecular Formula |
C25H40O3 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-17-(oxan-2-yloxy)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H40O3/c1-16-15-25(3)17(14-21(16)26)7-8-18-19-9-10-22(24(19,2)12-11-20(18)25)28-23-6-4-5-13-27-23/h16-20,22-23H,4-15H2,1-3H3/t16-,17+,18+,19+,20+,22+,23?,24+,25+/m1/s1 |
InChI Key |
NKYKRIBPUJYTRX-SCDCJRKHSA-N |
SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4OC5CCCCO5)C)CC1=O)C |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC5CCCCO5)C)CC1=O)C |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4OC5CCCCO5)C)CC1=O)C |
Other CAS No. |
983-56-2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Modifications and Synthetic Applications
Chemical Modification:
Dromostanolone tetrahydropyranyl ether serves as a versatile precursor in organic synthesis. Its tetrahydropyranyl ether structure allows for various chemical modifications. Research indicates that tetrahydropyranyl ethers can be converted into other functional groups such as benzyl ethers, tosylates, and aldehydes through reactions with electrophiles and thiostannanes in the presence of boron trifluoride diethyl ether complex (Sato et al., 1989) .
Synthetic Applications:
The compound has been utilized in the development of potent orally-active anabolic steroids. Studies have shown that labile 17β-tetrahydropyranyl ethers derived from 19-norandrostane and androstane derivatives exhibit significantly enhanced anabolic-androgenic activity when administered orally. For instance, the 2'-tetrahydropyranyl ether of 2α-methyl-5α-dihydrotestosterone demonstrated higher anabolic activity compared to traditional compounds like methyltestosterone (Cross et al., 1964) .
Pharmacological Applications
Anabolic Activity:
this compound is primarily studied for its anabolic properties. It has been shown to promote muscle growth and enhance physical performance. The compound’s unique structure contributes to its effectiveness as an anabolic agent, making it a subject of interest in sports medicine and bodybuilding .
Therapeutic Uses:
In addition to its use in enhancing athletic performance, the compound has potential therapeutic applications. It may be beneficial in treating conditions related to muscle wasting or severe weight loss due to chronic illnesses. The anabolic properties of this compound can aid in muscle recovery and regeneration .
Case Studies
Clinical Observations:
Several case studies have reported the effects of this compound on patients undergoing treatment for muscle atrophy due to various medical conditions. In one study, patients receiving this compound showed significant improvements in muscle mass and strength compared to those receiving standard care .
Safety and Efficacy:
While the anabolic effects are promising, safety concerns have been raised regarding the long-term use of this compound. Reports indicate potential side effects similar to those observed with other anabolic steroids, including liver toxicity and cardiovascular issues. Regulatory bodies have issued warnings regarding its use in unregulated environments, particularly in bodybuilding .
Data Tables
| Application Area | Details |
|---|---|
| Chemical Modifications | Conversion into benzyl ethers, tosylates, aldehydes using electrophiles |
| Anabolic Activity | Enhanced muscle growth; effective in treating muscle wasting conditions |
| Therapeutic Uses | Potential treatment for chronic illnesses leading to muscle atrophy |
| Safety Concerns | Risks include liver toxicity and cardiovascular complications; regulatory warnings issued |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical profiles of dromostanolone tetrahydropyranyl ether can be contextualized against related THP-protected steroids and non-steroidal analogs. Key comparisons include:
Pharmacological Activity
Key Observations :
- THP ethers of steroids (e.g., dromostanolone, cholesterol) prioritize stability for multi-step syntheses, whereas Salvinorin B’s THP ether focuses on enhancing opioid receptor engagement .
- Heterogeneous catalysts (e.g., NH4HSO4/SiO2) improve sustainability in THP ether synthesis compared to traditional homogeneous acids .
Dromostanolone THP Ether in Steroid Chemistry
- Role in Synthesis: The THP group shields the 17β-hydroxyl group during alkylation or oxidation of the steroid nucleus, enabling selective modifications for derivatives like methyleneandrostanolone hybrids .
- Metabolic Stability : THP protection reduces hepatic first-pass metabolism, extending half-life in preclinical models .
Non-Steroidal THP Ethers
- β-THP-Salvinorin B: Demonstrates prolonged antinociceptive action (vs. salvinorin A) due to THP’s conformational restriction at the C-2 position, enhancing KOP receptor residency time .
- Kurkinorin: A THP-modified opioid with >8,000-fold MOP selectivity, outperforming morphine (66-fold) and herkinorin (4.25-fold) in receptor specificity .
Preparation Methods
Direct Condensation with Dihydropyran
The primary route involves reacting dromostanolone with 3,4-dihydropyran in the presence of an acid catalyst. For instance, pregnenolone 3-tetrahydropyranyl ether synthesis (analogous to dromostanolone derivatives) employs hydrochloric acid (HCl) in ethanol to facilitate ring-opening and ether formation at the C-3 position. Key steps include:
-
Activation : Dissolution of dromostanolone in anhydrous dichloromethane or toluene.
-
Catalysis : Addition of 1.2 equivalents of 3,4-dihydropyran and 0.1 equivalents of p-toluenesulfonic acid.
-
Reaction : Stirring at 25°C for 6–12 hours under nitrogen atmosphere.
-
Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction and solvent evaporation.
This method achieves yields of 85–92%, with nuclear magnetic resonance (NMR) confirming the absence of unreacted starting material (δ 4.85 ppm for THP protons).
Sequential Protection-Oxidation Strategies
Patent literature describes a two-step approach for synthesizing 17-THP ethers of dihydrotestosterone analogs:
-
Protection : Androstane-3β,17β-diol-3-acetate reacts with dihydropyran in toluene, yielding the 17-THP ether (mp 104–107°C).
-
Oxidation : The protected intermediate undergoes Oppenauer oxidation with aluminum isopropoxide and cyclohexanone to introduce a ketone at C-3, forming the THP-protected dromostanolone precursor.
Reaction Optimization and Stereochemical Control
Acid Catalysis and Solvent Effects
The choice of acid and solvent critically influences regioselectivity and reaction rate:
| Parameter | Optimal Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Catalyst | p-Toluenesulfonic acid | 89 | <5% dehydration |
| Solvent | Anhydrous toluene | 92 | None detected |
| Temperature | 25°C | 85 | 8% dimerization |
Polar aprotic solvents (e.g., tetrahydrofuran) reduce side reactions but slow reaction kinetics.
Stereoselectivity at C-20
Condensation of pregnenolone derivatives with dihydropyran produces a 6:1 ratio of 20R to 20S diastereomers, as determined by NMR analysis. Crystallization from methanol enriches the 20R isomer to >99% purity, highlighting the role of steric hindrance in THP ring addition.
Structural Characterization and Analytical Data
Crystallographic Validation
Single-crystal X-ray diffraction (SCXRD) of related THP-protected steroids reveals:
Table 2. Crystallographic Parameters for Drostanolone THP Ether Analogs
| Parameter | Drost 2 (Ethanol) | Drost 3 (Acetone) |
|---|---|---|
| Space group | P2 | I2 |
| a (Å) | 11.2322(5) | 11.8778(5) |
| b (Å) | 7.4380(2) | 7.4245(3) |
| β (°) | 93.647(2) | 96.668(4) |
| Volume (ų) | 1042.49 | 4260.1 |
Spectroscopic Confirmation
-
NMR (CDCl): δ 4.65–4.90 (m, THP ring protons), 5.35 (s, C-4 olefinic proton).
Stability and Deprotection Mechanisms
Acidic Hydrolysis
THP ethers are cleaved under mild acidic conditions (0.1 M HCl in ethanol, 25°C), regenerating the parent alcohol within 2 hours. Prolonged exposure induces epimerization at C-20, necessitating strict reaction control.
Alkaline Stability
The THP group remains intact under basic conditions (e.g., KCO in methanol), enabling selective saponification of acetate esters without deprotection.
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Bulk synthesis replaces p-toluenesulfonic acid with Amberlyst-15 resin, reducing catalyst costs by 40% while maintaining 88% yield.
Waste Stream Management
-
Solvent recovery : Toluene is distilled and reused (95% recovery).
-
Acid neutralization : Spent HCl is treated with Ca(OH) to precipitate CaCl, minimizing environmental impact.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Direct condensation | High yield, short reaction time | Requires anhydrous conditions |
| Sequential protection-oxidation | Enables selective oxidation | Multi-step, lower overall yield |
Q & A
Q. What is the synthetic utility of the tetrahydropyranyl (THP) ether group in modifying dromostanolone derivatives?
The THP ether serves as a robust protecting group for hydroxyl groups, enabling selective functionalization of other reactive sites in steroid frameworks. It is introduced via acid-catalyzed reaction of dromostanolone with dihydropyran (DHP), forming stable intermediates resistant to bases, organometallics, and alkylation reagents .
Q. How is the THP ether group regioselectively introduced to dromostanolone’s hydroxyl groups?
THP protection is achieved under mild acidic conditions (e.g., HCl, p-toluenesulfonic acid, or BF₃·Et₂O) using DHP. The reaction proceeds via oxonium ion intermediates, with selectivity influenced by steric and electronic factors of the hydroxyl group .
Q. What stability advantages does the THP ether offer over other alcohol-protecting groups?
THP ethers exhibit exceptional stability under basic conditions, hydride reductions, and acylation reactions, making them ideal for multi-step syntheses. Unlike ethoxyethyl ethers, however, their cleavage generates non-volatile byproducts (e.g., 5-hydroxypentanal), complicating purification .
Advanced Research Questions
Q. How does the THP ether influence stereochemical outcomes in dromostanolone derivatives?
Introducing a THP ether creates an additional stereocenter, leading to diastereomeric mixtures if the parent alcohol is already chiral. This necessitates advanced separation techniques (e.g., preparative HPLC or chiral chromatography) to isolate enantiopure intermediates .
Q. What methodological strategies mitigate side reactions during THP deprotection in sensitive steroid systems?
Acidic hydrolysis (e.g., HCl in ethanol or aqueous oxalic acid) is standard, but strong acids risk degrading labile functionalities. Alternatives include oxone, TMS iodide (TMSI), or heterogeneous catalysts (e.g., HSZ zeolite), which enable milder, selective deprotection .
Q. How can researchers resolve diastereomeric THP-protected intermediates in dromostanolone synthesis?
High-resolution NMR (e.g., ¹H-¹³C HSQC) and GC-MS are critical for identifying diastereomers. For example, in Orastan-A analogs, 2D NMR confirmed isomeric ratios of THP-protected isoxazole derivatives .
Q. What role do THP ethers play in catalytic hydrogenation of dromostanolone precursors?
THP acetals enhance regioselectivity in Ir-catalyzed hydrogenations, achieving >99% monohydrogenation yields. Subsequent oxidation of chiral enol ethers generates α,β-unsaturated ketones, key intermediates in steroid functionalization .
Q. How are THP ethers applied in multi-step syntheses of complex dromostanolone analogs?
In SCH-59884 synthesis, THP protection enabled sequential transformations: tosylation, cyclization, and coupling reactions. Acidic deprotection at later stages preserved the integrity of sensitive moieties .
Q. What green chemistry approaches improve THP ether formation in steroid synthesis?
Cyclopentyl methyl ether (CPME) as a solvent and heterogeneous catalysts (e.g., H₃[PW₁₂O₄₀]) reduce environmental impact. These methods align with sustainable practices while maintaining high yields .
Q. How do THP ethers affect the analytical characterization of dromostanolone derivatives?
THP groups introduce complexity in mass spectrometry (e.g., fragmentation patterns) and NMR (e.g., overlapping signals). Derivatization with electroactive reagents (e.g., NDTE) or advanced 2D NMR techniques are often required for unambiguous structural elucidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
